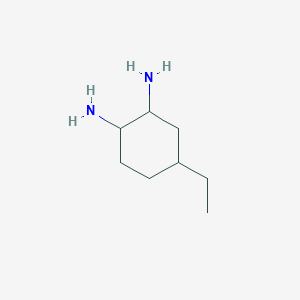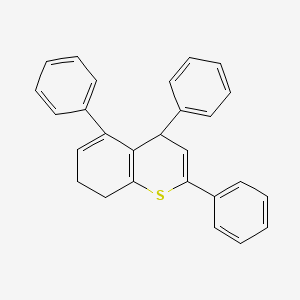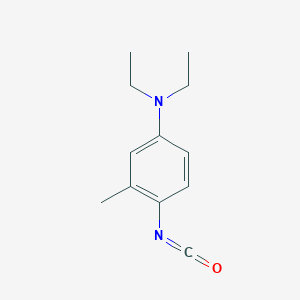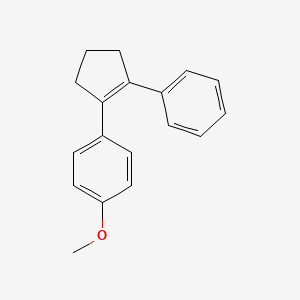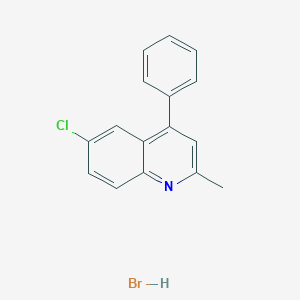
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-phenylquinoline typically involves the reaction of 2-methylquinoline with chlorinating agents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a chlorinating agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-4-phenylquinoline;hydrobromide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
類似化合物との比較
Similar Compounds
6-Chloro-2-ethyl-4-phenylquinoline: Similar structure but with an ethyl group instead of a methyl group.
6-Chloro-2-hydrazino-4-phenylquinoline: Contains a hydrazino group, offering different reactivity and applications.
6-Chloro-3-ethyl-2-methyl-4-phenylquinoline: Another derivative with both ethyl and methyl groups.
Uniqueness
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
| 90936-27-9 | |
分子式 |
C16H13BrClN |
分子量 |
334.64 g/mol |
IUPAC名 |
6-chloro-2-methyl-4-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C16H12ClN.BrH/c1-11-9-14(12-5-3-2-4-6-12)15-10-13(17)7-8-16(15)18-11;/h2-10H,1H3;1H |
InChIキー |
VKLGKTULMQPAPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


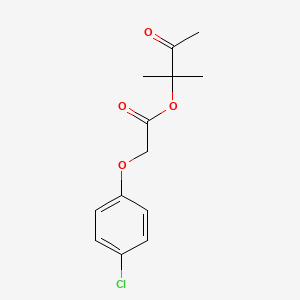
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
